molecular formula C8H3Cl3N2 B2390107 1,4,6-Trichlorophthalazine CAS No. 178309-37-0

1,4,6-Trichlorophthalazine

Cat. No. B2390107
CAS RN: 178309-37-0
M. Wt: 233.48
InChI Key: UHLIWROXGHZFPB-UHFFFAOYSA-N
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Description

1,4,6-Trichlorophthalazine is an organochlorine compound . Its molecular formula is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .


Molecular Structure Analysis

The molecular structure of 1,4,6-Trichlorophthalazine was analyzed using x-ray diffraction. This research contributes to the understanding of the molecular configurations and properties of phthalazine derivatives.


Chemical Reactions Analysis

While specific chemical reactions involving 1,4,6-Trichlorophthalazine are not detailed in the available resources, it is known to be used in reaction studies.


Physical And Chemical Properties Analysis

1,4,6-Trichlorophthalazine has a density of 1.6±0.1 g/cm^3, a boiling point of 415.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.2±3.0 kJ/mol, and the flash point is 237.5±12.9 °C . The index of refraction is 1.678, and the molar refractivity is 55.0±0.3 cm^3 .

Scientific Research Applications

Tumorigenic Effects

1,4,6-Trichlorophthalazine has been studied for its potential effects on health. In an older study, 1-hydrazinophthalazine hydrochloride, a related compound, was found to significantly increase lung tumor incidence in mice. The tumors were classified as adenomas and adenocarcinomas of the lungs (Tóth, 1978).

Luminescence Properties

Research on 1,4,6-Trichlorophthalazine derivatives has explored their potential in luminescence applications. For example, lanthanide complexes incorporating a hydrazine-derived chromophore from 1-hydrazinophthalazine demonstrated luminescent properties, suggesting their potential in various luminescence-related applications (Burton‐Pye, Heath, & Faulkner, 2005).

Synthesis of Heterocycles

1,4,6-Trichlorophthalazine and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of 1,4-dichlorophthalazine with isoxazolones led to the formation of tri- and tetracyclic heterocycles, demonstrating the chemical versatility of this compound (Ebrahimlo, Khalafy, & Prager, 2009).

Application in Antimicrobial Textiles

A study involving 2,4,6-Trichloro-s-triazine, a related compound, focused on synthesizing N-halamine precursors for antimicrobial applications in textiles. This research demonstrated the potential of such compounds in creating biocidal cellulosic fibers, which could be significant for developing antimicrobial textiles (Jiang et al., 2014).

Molecular Structure Analysis

The molecular-crystal structure of 1-dimethylamino-4-chlorophthalazine, a derivative of 1,4,6-Trichlorophthalazine, was analyzed using x-ray diffraction. This research contributes to the understanding of the molecular configurations and properties of phthalazine derivatives (Litvinov et al., 1982).

Synthesis of Tetrahydrophthalazine Derivatives

Tetrahydrophthalazine derivatives, important in pharmaceutical research, were synthesized using a radical cyclization process. This study showcases the chemical synthesis capabilities of phthalazine derivatives and their applications in drug development (Zhang et al., 2018).

Safety and Hazards

The safety information for 1,4,6-Trichlorophthalazine indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,4,6-trichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLIWROXGHZFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-Trichlorophthalazine

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